molecular formula C6H6Cl4O4 B13825794 2,2'-Bi-1,3-dioxolane, 4,4',5,5'-tetrachloro-

2,2'-Bi-1,3-dioxolane, 4,4',5,5'-tetrachloro-

Cat. No.: B13825794
M. Wt: 283.9 g/mol
InChI Key: FDOAQOSMCJAEPV-UHFFFAOYSA-N
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Description

4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] is a chemical compound with the molecular formula C6H6Cl4O4 It is known for its unique structure, which includes two dioxolane rings each substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] can be synthesized through the interaction of concentrated sulfuric acid with trans-2,3-dichloro-1,4-dioxane. The reaction involves the formation of the trans-transmeso-stereoisomer of the compound . The reaction conditions typically require a controlled environment to ensure the correct stereoisomer is produced.

Industrial Production Methods

While specific industrial production methods for 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] are not widely documented, the synthesis process would likely involve similar reaction conditions as those used in laboratory settings, scaled up for larger production volumes. This would include the use of concentrated sulfuric acid and trans-2,3-dichloro-1,4-dioxane as starting materials.

Chemical Reactions Analysis

Types of Reactions

4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions

Common reagents used in reactions with 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] involves its reactivity due to the presence of chlorine atoms and the dioxolane rings. These structural features allow it to participate in various chemical reactions, targeting specific molecular pathways depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] is unique due to its specific substitution pattern and the presence of two dioxolane rings

Properties

Molecular Formula

C6H6Cl4O4

Molecular Weight

283.9 g/mol

IUPAC Name

4,5-dichloro-2-(4,5-dichloro-1,3-dioxolan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C6H6Cl4O4/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h1-6H

InChI Key

FDOAQOSMCJAEPV-UHFFFAOYSA-N

Canonical SMILES

C1(OC(C(O1)Cl)Cl)C2OC(C(O2)Cl)Cl

Origin of Product

United States

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